

# physical and chemical properties of 1,6-Dioxaspiro[2.5]octane

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## Compound of Interest

Compound Name: 1,6-Dioxaspiro[2.5]octane

Cat. No.: B090491

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## An In-depth Technical Guide on 1,6-Dioxaspiro[2.5]octane

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,6-Dioxaspiro[2.5]octane**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental protocols, and visualizes a characteristic reaction pathway.

## Core Physical and Chemical Properties

**1,6-Dioxaspiro[2.5]octane** is a heterocyclic organic compound with a spiroketal structure. Its properties are summarized in the tables below.

Table 1: General and Physical Properties of **1,6-Dioxaspiro[2.5]octane**

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	[1]
Molecular Weight	114.14 g/mol	[2]
CAS Number	185-72-8	[2]
Physical Form	Liquid	
Boiling Point	Not explicitly found; a related compound, 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane, has a boiling point of 57-59 °C at 7.3 mmHg.	
Melting Point	Data not available for 1,6-Dioxaspiro[2.5]octane. For the related compound 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, the melting point is 63-66 °C.	[3]
Density	Not explicitly found.	
Refractive Index	Not explicitly found.	
Storage Temperature	2-8 °C, sealed in a dry environment.	

Table 2: Spectroscopic Data for **1,6-Dioxaspiro[2.5]octane**

Spectrum Type	Key Features	Source
$^1\text{H}$ NMR	Predicted spectral data is available in chemical databases.	<a href="#">[4]</a>
$^{13}\text{C}$ NMR	Predicted spectral data is available in chemical databases.	<a href="#">[4]</a>
Infrared (IR)	Spectral data is available in chemical databases such as SpectraBase. <a href="#">[5]</a>	
Mass Spectrometry	Predicted collision cross-section data is available on PubChem.	<a href="#">[1]</a>

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1,6-Dioxaspiro[2.5]octane** is not readily available in the reviewed literature, a plausible synthetic route can be devised based on established organic chemistry reactions. A common method for the synthesis of spiro-epoxides involves the epoxidation of an exocyclic double bond.

## Proposed Synthesis of 1,6-Dioxaspiro[2.5]octane

The synthesis can be envisioned in two main steps:

- Wittig Reaction: Conversion of tetrahydro-4H-pyran-4-one to 4-methylenetetrahydropyran.
- Epoxidation: Oxidation of the exocyclic double bond of 4-methylenetetrahydropyran to yield **1,6-Dioxaspiro[2.5]octane**.

### Step 1: Synthesis of 4-Methylenetetrahydropyran (Wittig Reaction)

- Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), anhydrous tetrahydrofuran (THF), and tetrahydro-4H-pyran-4-one.

- Procedure:
  - In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
  - Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a deep orange or yellow color is typically observed).
  - After stirring for approximately 30-60 minutes, add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF dropwise to the ylide solution.
  - Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting ketone.
  - Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
  - Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
  - Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to obtain 4-methylenetetrahydropyran.

#### Step 2: Synthesis of **1,6-Dioxaspiro[2.5]octane** (Epoxidation)

- Materials: 4-Methylenetetrahydropyran, an epoxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or magnesium monoperoxyphthalate (MMPP)), and a suitable solvent (e.g., dichloromethane (DCM) or chloroform).
- Procedure:
  - Dissolve 4-methylenetetrahydropyran in the chosen solvent in a round-bottom flask.
  - Cool the solution in an ice bath.

- Add the epoxidizing agent portion-wise, maintaining the temperature below 5 °C. The amount of peroxy acid should be in slight excess (typically 1.1-1.2 equivalents).
- Monitor the reaction by TLC. The reaction is typically complete within a few hours.
- Upon completion, quench the excess peroxy acid by adding a reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate or sodium sulfite).
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the resulting carboxylic acid, followed by a wash with brine.
- Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography or distillation to yield **1,6-Dioxaspiro[2.5]octane**.

## Chemical Reactivity and Visualization

A key chemical property of **1,6-Dioxaspiro[2.5]octane** is the reactivity of the strained epoxide ring. Under acidic conditions, the epoxide can undergo ring-opening reactions.

### Acid-Catalyzed Ring Opening of 1,6-Dioxaspiro[2.5]octane

The following diagram illustrates the acid-catalyzed hydrolysis of **1,6-Dioxaspiro[2.5]octane** to form a diol. This reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of water.

Acid-catalyzed ring-opening of **1,6-Dioxaspiro[2.5]octane**.

This guide provides a foundational understanding of **1,6-Dioxaspiro[2.5]octane** for scientific and research applications. Further investigation into its biological activities and reaction mechanisms will be valuable for its potential applications in drug discovery and development.

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